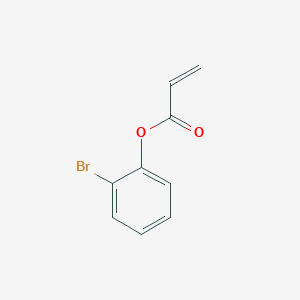

2-Bromophenyl prop-2-enoate

Description

2-Bromophenyl prop-2-enoate refers to a class of α,β-unsaturated esters derived from 2-bromocinnamic acid (3-(2-bromophenyl)acrylic acid). These compounds are characterized by a bromine atom at the ortho position of the phenyl ring and a propenoate (acrylate) ester group. The ester derivatives, such as methyl, ethyl, or substituted variants, are pivotal intermediates in organic synthesis, particularly in pharmaceuticals, agrochemicals, and materials science . The parent acid, 2-bromocinnamic acid (CAS 7499-56-1), has a molecular formula of C₉H₇BrO₂ and serves as a precursor for these esters .

Properties

CAS No. |

89670-71-3 |

|---|---|

Molecular Formula |

C9H7BrO2 |

Molecular Weight |

227.05 g/mol |

IUPAC Name |

(2-bromophenyl) prop-2-enoate |

InChI |

InChI=1S/C9H7BrO2/c1-2-9(11)12-8-6-4-3-5-7(8)10/h2-6H,1H2 |

InChI Key |

VNYTWDAWZSFABS-UHFFFAOYSA-N |

Canonical SMILES |

C=CC(=O)OC1=CC=CC=C1Br |

Origin of Product |

United States |

Preparation Methods

The preparation of 2-Bromophenyl prop-2-enoate is typically carried out by reacting cinnamic acid with bromine under acidic conditions. The reaction involves the bromination of cinnamic acid, followed by crystallization purification to obtain a product of high purity . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

2-Bromophenyl prop-2-enoate undergoes various types of chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding carboxylic acids.

Reduction: Reduction reactions can convert it into alcohols or alkanes.

Substitution: It can undergo nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles. Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines or thiols. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

2-Bromophenyl prop-2-enoate has several scientific research applications:

Mechanism of Action

The mechanism by which 2-Bromophenyl prop-2-enoate exerts its effects involves its interaction with molecular targets and pathways. For instance, its derivatives have been shown to inhibit enzymes like monoamine oxidase and acetylcholinesterase, which are involved in neurodegenerative diseases such as Alzheimer’s . The compound’s structure allows it to bind to specific receptors and enzymes, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Physical Properties

The table below summarizes key structural and physical data for 2-bromophenyl prop-2-enoate derivatives and related compounds:

Key Observations :

- Substituent Effects : The introduction of electron-withdrawing groups (e.g., fluorine in the fluorophenyl derivative) increases electrophilicity at the α,β-unsaturated carbonyl, enhancing reactivity toward nucleophilic additions .

- Steric and Configurational Differences : The E-configuration (trans) is predominant in these esters, as confirmed by crystallographic studies using SHELX and ORTEP software .

Nucleophilic Additions

The α,β-unsaturated ester moiety undergoes conjugate additions. For example, 3-(4-bromobenzoyl)prop-2-enoic acid reacts with ethyl cyanoacetate to form nicotinate derivatives, a reaction pathway applicable to 2-bromophenyl prop-2-enoates .

Cross-Coupling Reactions

Ethyl 3-(2-bromophenyl)prop-2-enoate (CAS 99134-25-5) participates in Suzuki-Miyaura couplings, leveraging the bromine atom as a leaving group for aryl-aryl bond formation .

Hydrogen Bonding and Crystal Engineering

The parent acid, 2-bromocinnamic acid, forms robust hydrogen-bonded dimers (R₂²(8) motif), influencing crystal packing and stability. This behavior is less pronounced in ester derivatives due to reduced acidity .

Challenges and Limitations

- Stereochemical Purity : Achieving Z-configuration esters requires stringent conditions, as most syntheses favor the E-isomer .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.